molecular formula C10H14O8 B11926763 (3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid

(3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid

Cat. No.: B11926763
M. Wt: 262.21 g/mol
InChI Key: FKFVPINWMGATEI-PHDIDXHHSA-N
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Description

(3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid is an organic compound with the molecular formula C10H14O8 It is a diester derivative of hexanedioic acid, featuring two methoxycarbonyl groups attached to the 3rd and 4th carbon atoms in a specific stereochemical configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid typically involves the esterification of hexanedioic acid derivatives. One common method includes the reaction of hexanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding diester. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce production costs. These methods often utilize continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid can undergo several types of chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Hydrolysis: Produces hexanedioic acid and methanol.

    Reduction: Yields hexanediol derivatives.

    Substitution: Results in the formation of new ester or amide derivatives, depending on the nucleophile used.

Scientific Research Applications

(3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved can vary, but typically involve interactions with carboxylate-binding proteins or enzymes that catalyze ester hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Hexanedioic acid: The parent compound, lacking the methoxycarbonyl groups.

    Dimethyl hexanedioate: A similar diester with methyl groups instead of methoxycarbonyl groups.

    Hexanediol: The reduced form of hexanedioic acid.

Uniqueness

(3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid is unique due to its specific stereochemistry and the presence of two methoxycarbonyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and research.

Properties

Molecular Formula

C10H14O8

Molecular Weight

262.21 g/mol

IUPAC Name

(3R,4R)-3,4-bis(methoxycarbonyl)hexanedioic acid

InChI

InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1

InChI Key

FKFVPINWMGATEI-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)[C@@H](CC(=O)O)C(=O)OC

Canonical SMILES

COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC

Origin of Product

United States

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